molecular formula C17H16ClN5OS B2976877 N-(2-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251703-91-9

N-(2-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2976877
CAS RN: 1251703-91-9
M. Wt: 373.86
InChI Key: FQQVEEYANMCIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16ClN5OS and its molecular weight is 373.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

In the field of organic synthesis, research focuses on the development of novel compounds with potential biological activity. Heterocyclic compounds, such as pyrazole and pyrimidine derivatives, are of significant interest due to their broad spectrum of pharmacological properties. Studies involve synthesizing various heterocyclic compounds incorporating pyrazole and pyrimidine moieties, which are evaluated for their antimicrobial and anticancer activities. These efforts underscore the importance of heterocyclic chemistry in the discovery of new therapeutic agents (Hafez et al., 2016).

Antimicrobial Activity

Several studies focus on synthesizing new heterocyclic compounds and evaluating their antimicrobial efficacy. The development of new compounds with effective antimicrobial properties is crucial in the fight against resistant bacterial strains. Research in this area contributes to the discovery of novel antimicrobial agents that could be used to treat various bacterial infections (Bondock et al., 2008).

Antitumor Activity

Investigations into the antitumor properties of new compounds are vital for the development of cancer therapeutics. Studies involve synthesizing new derivatives of heterocyclic compounds and assessing their in vitro antitumor activity against various cancer cell lines. This research is fundamental in identifying compounds with potential antitumor efficacy, which could lead to the development of new cancer treatments (El-Morsy et al., 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-7-12(2)23(22-11)15-8-17(20-10-19-15)25-9-16(24)21-14-6-4-3-5-13(14)18/h3-8,10H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQVEEYANMCIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

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